molecular formula C7H3FN2O2S B2852227 3-Fluoro-4-nitrophenylthiocyanate CAS No. 2149598-30-9

3-Fluoro-4-nitrophenylthiocyanate

Cat. No.: B2852227
CAS No.: 2149598-30-9
M. Wt: 198.17
InChI Key: DFNMNWQWXYRKQQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrophenylthiocyanate (CAS: MFCD30723317) is a fluorinated aromatic thiocyanate derivative characterized by a nitro group at the para position and a fluorine atom at the meta position relative to the thiocyanate (-SCN) functional group. This compound is synthesized with a purity of 95% and serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized polymers . Its structural features, including the electron-withdrawing nitro and fluorine substituents, influence its reactivity in nucleophilic substitution and cycloaddition reactions.

Properties

IUPAC Name

(3-fluoro-4-nitrophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-6-3-5(13-4-9)1-2-7(6)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNMNWQWXYRKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-nitrophenylthiocyanate typically involves the reaction of 3-fluoro-4-nitroaniline with thiophosgene or other thiocyanating agents. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at ambient temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-nitrophenylthiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenylthiocyanates with various functional groups.

    Reduction: The major product is 3-fluoro-4-aminophenylthiocyanate.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

3-Fluoro-4-nitrophenylthiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitrophenylthiocyanate involves its reactivity with nucleophiles and electrophiles. The thiocyanate group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in bioconjugation and other chemical modifications. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : The para-nitro group in this compound exerts a stronger electron-withdrawing effect compared to ortho-nitro isomers, enhancing electrophilicity at the thiocyanate group .
  • Reactivity : Ortho-nitro isomers (e.g., 3-Fluoro-2-nitrophenylthiocyanate) may exhibit steric hindrance, reducing accessibility for nucleophilic attack compared to the para-substituted counterpart .

Thiocyanates with Alternative Substituents

4-(Trifluoromethyl)phenyl Thiocyanate

This compound (Synonyms: 4-Isothiocyanatobenzotrifluoride) replaces the nitro and fluorine groups with a trifluoromethyl (-CF₃) group. Key distinctions include:

  • Electron-Withdrawing Strength: The -CF₃ group is less electron-withdrawing than -NO₂, leading to reduced electrophilicity at the thiocyanate group.
  • Applications : Primarily used in agrochemical synthesis, whereas nitro-substituted thiocyanates are more common in pharmaceutical intermediates .

Isocyanate and Isothiocyanate Derivatives

4-Fluoro-3-nitrophenyl Isocyanate (CAS: 65303-82-4)

  • Functional Group : Contains an isocyanate (-NCO) instead of thiocyanate (-SCN).
  • Reactivity : Isocyanates are more reactive toward amines and alcohols, forming ureas and carbamates, whereas thiocyanates favor thioether and thiourea formations .
  • Molecular Weight : 182.11 g/mol (vs. ~195 g/mol for this compound, estimated) .

3-Chloro-4-fluorophenyl Isothiocyanate

  • Substituents : Chlorine instead of nitro alters electronic properties.
  • Spectroscopic Data: IR spectra show distinct C=S stretching (~2050 cm⁻¹) compared to nitro-substituted derivatives, which exhibit additional NO₂ absorption bands (~1520 cm⁻¹) .

Stability and Handling

  • Thermal Stability : Melting points of related thiocyanates (e.g., 307–308°C for compound 7h in ) suggest high thermal stability, making them suitable for high-temperature reactions .
  • Storage : Requires protection from moisture due to susceptibility to hydrolysis, a trait shared with isocyanate derivatives .

Biological Activity

3-Fluoro-4-nitrophenylthiocyanate (CAS Number: 2149598-30-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C7H4F N2O2S
  • Molecular Weight : 202.18 g/mol
  • Structure : The compound features a nitro group and a thiocyanate group attached to a fluorinated phenyl ring.

The biological activity of this compound can be attributed to its structural components, particularly the nitro and thiocyanate groups, which are known to participate in various biochemical interactions.

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The thiocyanate moiety can disrupt microbial cell membranes, leading to cell lysis.
  • Cytotoxicity : Research indicates that nitro-substituted aromatic compounds can induce cytotoxic effects in cancer cells through the generation of reactive oxygen species (ROS) and subsequent apoptosis.

Case Studies

Several studies have evaluated the biological effects of related compounds, providing insights into the potential activity of this compound:

  • Antimicrobial Efficacy : A study on related thiocyanate compounds demonstrated significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25.0 µg/mL .
  • Cytotoxic Effects in Cancer Cells : A related investigation into nitro-substituted phenyl compounds revealed that they could inhibit cell proliferation in human cancer cell lines, with IC50 values indicating substantial cytotoxicity .

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving fluorinated precursors. The following table summarizes typical synthetic routes:

MethodDescription
Nucleophilic SubstitutionReaction of 3-fluoro-4-nitrophenol with thiophosgene
Electrophilic Aromatic SubstitutionFluorination followed by nitration and thiocyanation

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing biological activity:

  • Fluorination Effects : The introduction of fluorine has been shown to improve membrane permeability and bioavailability of similar compounds, suggesting that this compound may exhibit enhanced pharmacological profiles compared to non-fluorinated analogs .
  • In vitro Studies : In vitro assays indicate that derivatives of thiocyanates demonstrate varying degrees of cytotoxicity against different cancer cell lines, emphasizing the need for further investigation into the specific effects of this compound .

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